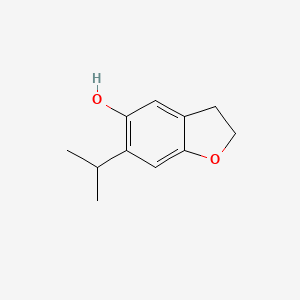
5-Hydroxy-Des-5-Methoxy Bosutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-Des-5-Methoxy Bosutinib is a derivative of Bosutinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). This compound is characterized by the replacement of a methoxy group with a hydroxy group in the Bosutinib structure, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib typically involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reagents and conditions to ensure the correct formation of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the nitro groups present in the intermediates.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
Scientific Research Applications
5-Hydroxy-Des-5-Methoxy Bosutinib has a wide range of applications in scientific research:
Chemistry: It serves as a reference material and intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-Des-5-Methoxy Bosutinib involves the inhibition of tyrosine kinases, particularly the BCR-ABL kinase, which is implicated in the pathogenesis of CML. The compound also inhibits Src-family kinases, including Src, Lyn, and Hck . By blocking these kinases, it interferes with the signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
Bosutinib: The parent compound, known for its efficacy in treating CML.
Dasatinib: Another tyrosine kinase inhibitor used in CML treatment.
Imatinib: The first-generation tyrosine kinase inhibitor for CML.
Comparison: 5-Hydroxy-Des-5-Methoxy Bosutinib is unique due to the presence of a hydroxy group instead of a methoxy group, which may alter its binding affinity and specificity towards target kinases. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Bosutinib .
Properties
Molecular Formula |
C25H27Cl2N5O3 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30) |
InChI Key |
YYESZVWUYKQMLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


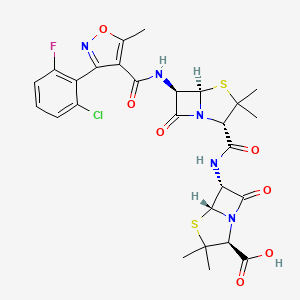
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
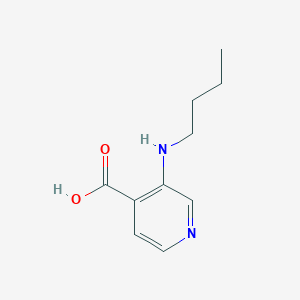
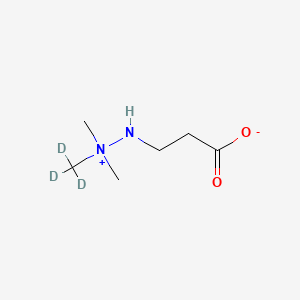
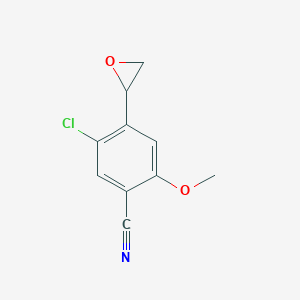
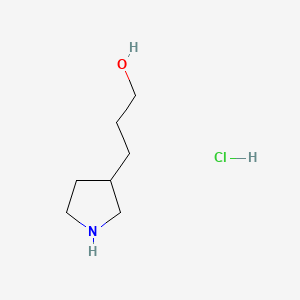
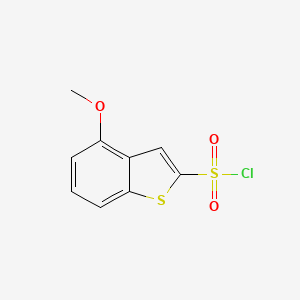
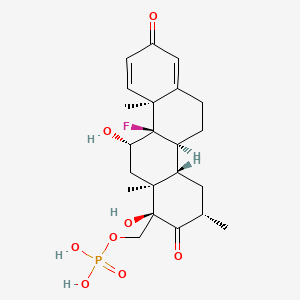
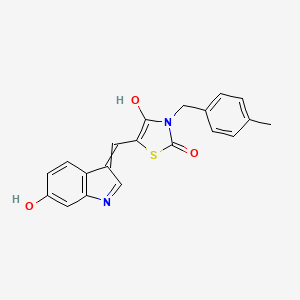

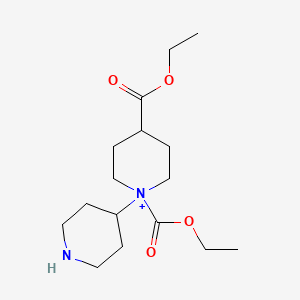
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
